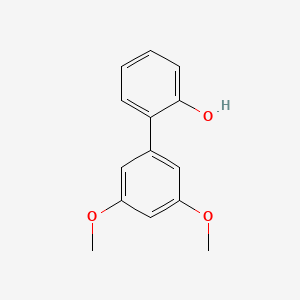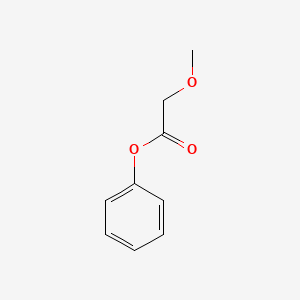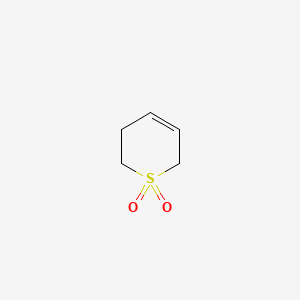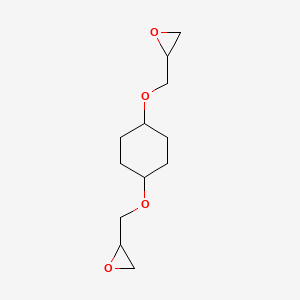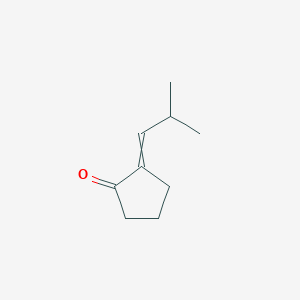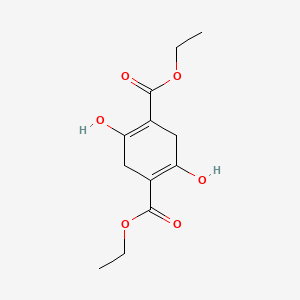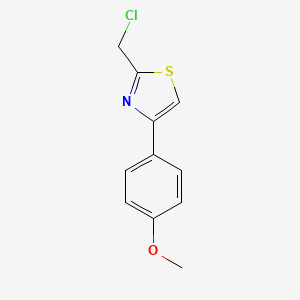
2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole
Übersicht
Beschreibung
The compound “2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. In this specific compound, a chloromethyl group is attached at the 2-position and a 4-methoxy-phenyl group is attached at the 4-position of the thiazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring with a chloromethyl group at the 2-position and a 4-methoxy-phenyl group at the 4-position . The presence of these functional groups would influence the compound’s reactivity and properties.Chemical Reactions Analysis
The chloromethyl group is a good leaving group, which means it could be replaced by other nucleophiles in a substitution reaction. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution reactions to the ortho and para positions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the aromatic rings would likely make the compound relatively stable and the chloromethyl group could make it reactive .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazole derivatives, including those structurally related to 2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole, have been studied for their corrosion inhibition properties. Thiazole hydrazones have shown effectiveness in protecting mild steel against corrosion in acidic environments. These compounds act as mixed-type inhibitors, effectively reducing corrosion by forming a protective layer on the metal surface. Their inhibition efficiency has been correlated with quantum chemical parameters, indicating a relationship between molecular structure and corrosion inhibition performance (Turuvekere K. Chaitra et al., 2016).
Antifungal Properties
Research on thiazole compounds has also explored their potential in combating fungal infections. Derivatives of this compound have been synthesized and evaluated for their antifungal efficacy. These studies contribute to the understanding of the antimicrobial applications of thiazole derivatives, which could lead to the development of new antifungal agents (N. N. Jafar et al., 2017).
Material Science and Organic Electronics
In the field of material science, thiazole-based compounds have been utilized in the development of organic light-emitting diodes (OLEDs). Specifically, thiazolo[5,4-d]thiazole derivatives, related to this compound, have been designed to undergo excited-state intramolecular proton transfer (ESIPT). This process enables the emission of light across a broad spectrum, including white light, which is crucial for the advancement of OLED technology. Such materials offer tunable luminescence properties, making them promising candidates for applications in organic electronics and lighting (Zhiyun Zhang et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds such as quinazolinone and quinazoline derivatives have been shown to have a wide range of biological activity, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Mode of Action
It’s known that the compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the compound’s structure, which could in turn affect its interaction with its targets.
Biochemical Pathways
For example, quinazolinone and quinazoline derivatives have been shown to have a broad range of biological activity, affecting pathways related to inflammation, convulsion, cancer, bacterial and fungal infections, HIV, and pain .
Result of Action
Similar compounds have been shown to have a variety of effects, including anticancer, anti-inflammatory, anticonvulsant, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloromethyl-4-(4-methoxy-phenyl)-thiazole. For example, the compound’s stability could be affected by factors such as temperature, pH, and exposure to light. Additionally, the compound’s efficacy could be influenced by factors such as the presence of other compounds or contaminants in the environment .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-(4-methoxyphenyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS/c1-14-9-4-2-8(3-5-9)10-7-15-11(6-12)13-10/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCBSXJNOCRKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201259315 | |
| Record name | 2-(Chloromethyl)-4-(4-methoxyphenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170881-69-3 | |
| Record name | 2-(Chloromethyl)-4-(4-methoxyphenyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170881-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-4-(4-methoxyphenyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201259315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B3048408.png)




